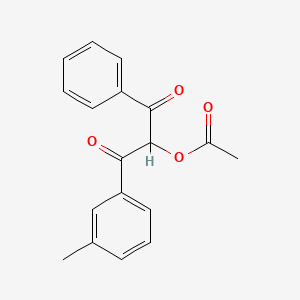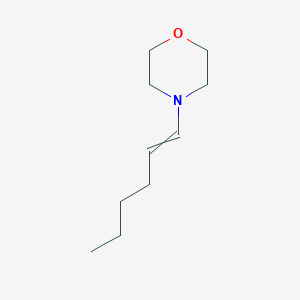
4-(Hex-1-EN-1-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hex-1-EN-1-YL)morpholine is an organic compound with the molecular formula C10H19NO. It is a derivative of morpholine, featuring a hexenyl group attached to the nitrogen atom of the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-1-EN-1-YL)morpholine typically involves the reaction of morpholine with hex-1-ene under specific conditions. One common method is the nucleophilic addition of morpholine to hex-1-ene, which can be catalyzed by acids or bases. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hex-1-EN-1-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hexenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexenyl oxides, while reduction can produce hexylmorpholine derivatives .
Applications De Recherche Scientifique
4-(Hex-1-EN-1-YL)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(Hex-1-EN-1-YL)morpholine involves its interaction with specific molecular targets. The hexenyl group allows the compound to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also form hydrogen bonds with active sites, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: Similar structure but with a cyclohexenyl group instead of a hexenyl group.
Morpholine: The parent compound without any substituents on the nitrogen atom.
4-(1-Hexen-1-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(Hex-1-EN-1-YL)morpholine is unique due to its specific combination of a morpholine ring and a hexenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
59119-33-4 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
4-hex-1-enylmorpholine |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-11-7-9-12-10-8-11/h5-6H,2-4,7-10H2,1H3 |
Clé InChI |
JRRNKXMWLSYHST-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
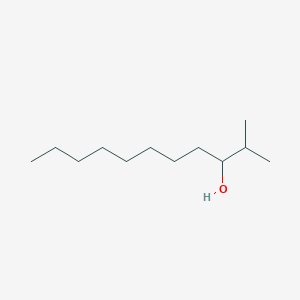
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
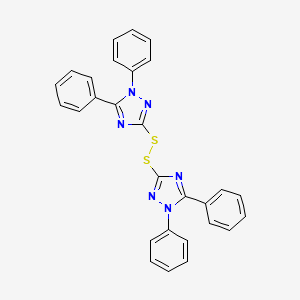
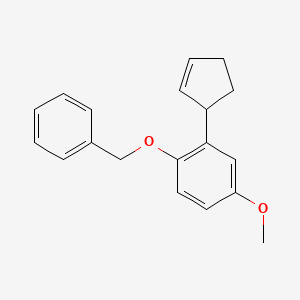
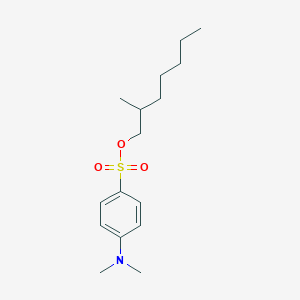
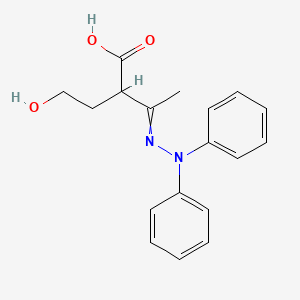
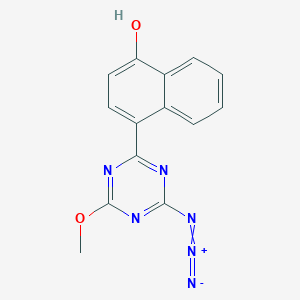
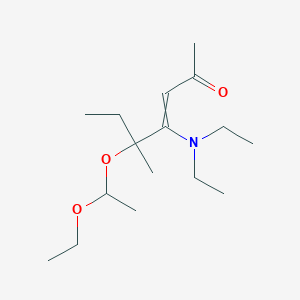

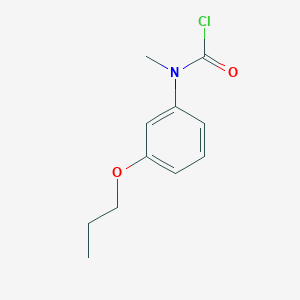
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
